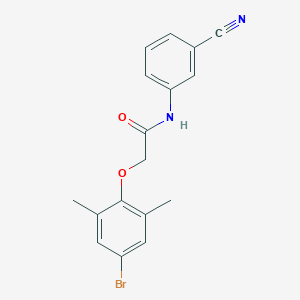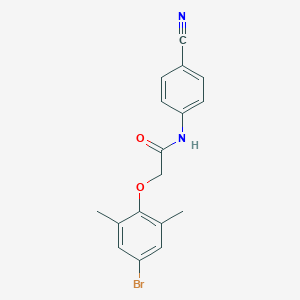![molecular formula C25H27N3O3S2 B319946 N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B319946.png)
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butylsulfamoyl group, a phenylcarbamothioyl group, and a diphenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(tert-butylsulfamoyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2-diphenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
Vergleich Mit ähnlichen Verbindungen
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide can be compared with other similar compounds, such as:
N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of diphenylacetamide.
N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2,2-diphenylpropionamide: Similar structure but with a propionamide group instead of diphenylacetamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H27N3O3S2 |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H27N3O3S2/c1-25(2,3)28-33(30,31)21-16-14-20(15-17-21)26-24(32)27-23(29)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22,28H,1-3H3,(H2,26,27,29,32) |
InChI-Schlüssel |
OEAWGLCXQNZMDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B319866.png)
![2-(4-bromophenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319868.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B319869.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319870.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B319874.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide](/img/structure/B319876.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B319877.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B319879.png)
![4-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B319882.png)
![2-bromo-N-[4-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B319884.png)
![4-{4-[(Dimethylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B319885.png)
